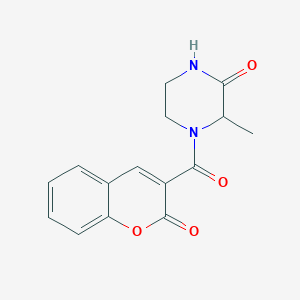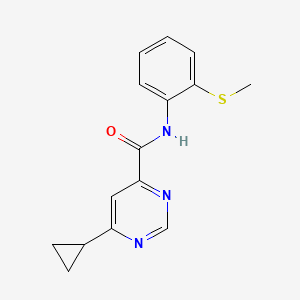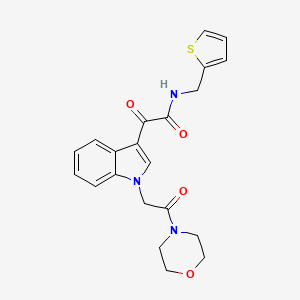
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It also has a thioamide group, a phenyl group, and a methoxyphenyl group with a chlorine substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the positions of these groups on the pyrazine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom might be susceptible to nucleophilic substitution reactions. The thioamide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar functional groups have moderate to high polarity, and they might exhibit strong absorption in the UV-Vis and IR regions due to the presence of multiple bonds .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of related compounds demonstrate the potential applications in creating diverse nitrogen heterocyclic compounds. For instance, acetylation of related amino-dihydropyrimidine derivatives, using acetic anhydride, yields N-pyrimidinylacetamide derivatives. These compounds, upon further formylation and reaction with primary and heterocyclic amines, lead to the synthesis of Schiff bases and nitrogen heterocycles such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. These processes underline the chemical versatility and potential for generating compounds with varied biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Activities
Research on derivatives of chloroacetamide and related structures highlights their potential in addressing various biological targets. Some studies have explored the inhibition of fatty acid synthesis in algae by chloroacetamide derivatives, showcasing their herbicidal properties and potential impact on plant biology (Weisshaar & Böger, 1989). Furthermore, novel thiazolidin-4-one derivatives based on pyrazoline structures have been evaluated for their anticancer and HIV properties, indicating the wide-ranging therapeutic possibilities of these compounds (Patel et al., 2013).
Pharmacokinetics and Metabolism
The pharmacokinetics and disposition studies of thiouracil derivatives such as PF-06282999, a compound structurally related to 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide, have been investigated across various animal models and humans. These studies aim to understand the elimination mechanisms and predict human pharmacokinetics, providing crucial insights for the development of therapeutically viable compounds (Dong et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis of novel thiazole derivatives incorporating pyrazole moieties has shown significant antimicrobial and antifungal activities, demonstrating the potential of these compounds in addressing resistant microbial strains (Saravanan et al., 2010). This area of research is critical for developing new treatments against a backdrop of increasing antimicrobial resistance.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-16-8-7-14(11-15(16)20)23-10-9-21-18(19(23)25)27-12-17(24)22-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDQAHSATOZJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)


![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536047.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate](/img/structure/B2536049.png)

![2-Chloro-1-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]propan-1-one](/img/structure/B2536053.png)

![8-methylene-7,8-dihydropyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2536059.png)

![2-Cyclopropyl-1-[1-[(1,3-dimethylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2536062.png)
![8-[(2-Chlorophenyl)methyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2536063.png)

